molecular formula C10H11FN2O B602835 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one CAS No. 1214022-41-9

3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Cat. No. B602835
CAS RN: 1214022-41-9
M. Wt: 194.21g/mol
InChI Key: XFQSXISBXFUHEE-UHFFFAOYSA-N
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Description

3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a chemical compound with the molecular formula C10H11FN2O . It is an off-white solid .


Physical And Chemical Properties Analysis

3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is an off-white solid . Its molecular weight is 194.21 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Mechanism of Action

The mechanism of action of 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is not specified in the search results. It’s worth noting that similar compounds have been used in the synthesis of antihypertensive drugs of angiotensin converting enzyme inhibitors .

Safety and Hazards

The safety and hazards associated with 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one are not specified in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for the use and study of 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one are not specified in the search results. Given the therapeutic importance of similar compounds , it could be of interest in medicinal chemistry research. Further studies are needed to explore its potential applications.

properties

IUPAC Name

3-amino-9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-3-1-2-6-4-5-8(12)10(14)13-9(6)7/h1-3,8H,4-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQSXISBXFUHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)F)NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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